molecular formula C25H19F2N3O2 B2481958 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189977-37-4

8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2481958
CAS No.: 1189977-37-4
M. Wt: 431.443
InChI Key: DYMVWTCRHVLSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189977-37-4) is a high-purity chemical compound offered for research applications. This molecule belongs to the pyrimido[5,4-b]indol-4-one class of heterocyclic compounds, which are characterized by a fused pyrimidine-indole core system and are recognized as a privileged scaffold in medicinal chemistry due to their presence in numerous pharmaceutically active substances . The structure features specific substitutions with a 4-fluorobenzyl group at position 5 and a 3-methoxybenzyl group at position 3 . Compounds within this structural family have been identified as promising molecular scaffolds for the creation of new potent drugs, particularly as inhibitors of viral infection . Scientific studies on closely related analogs have demonstrated significant biological activities, including nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, making them valuable for antiviral research . Furthermore, research on similar pyrimido[5,4-b]indol-4-one derivatives has indicated potential antiproliferative effects against various cancer cell lines, with mechanisms of action that may involve the inhibition of specific kinases such as cyclin-dependent kinases (CDKs) . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-5-[(4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)13-29-15-28-23-21-12-19(27)9-10-22(21)30(24(23)25(29)31)14-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMVWTCRHVLSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, a compound within the pyrimidoindole class, has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its inhibitory effects against specific viral targets.

The molecular formula of the compound is C25H19F2N3O2C_{25}H_{19}F_2N_3O_2 with a molecular weight of 431.4 g/mol. The structure incorporates multiple fluorine atoms and methoxy groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC25H19F2N3O2C_{25}H_{19}F_2N_3O_2
Molecular Weight431.4 g/mol
CAS Number1185098-76-3

Synthesis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials followed by alkylation reactions. The final product is obtained through crystallization techniques that yield high purity.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of Hepatitis B Virus (HBV). In vitro experiments demonstrated that at a concentration of 10 µM, the compound significantly inhibited HBV replication in a human hepatoma cell line (HepG2) that expresses NTCP, a receptor essential for HBV entry.

Case Study: Inhibition of HBV

  • Cell Line: HepG2 (NTCP-expressing)
  • Concentration: 10 µM
  • Outcome: High inhibition of HBV replication observed.

The mechanism through which this compound exerts its antiviral effects is likely linked to its ability to interfere with the viral entry process or replication cycle. Molecular docking studies suggest that it may bind to viral proteins or cellular receptors involved in HBV lifecycle.

Structure-Activity Relationship (SAR)

The presence of fluorine and methoxy groups in the molecular structure appears to enhance the compound's biological activity. These modifications can influence lipophilicity and electronic properties, thereby affecting binding affinity to biological targets.

Research Findings

A comprehensive analysis of various derivatives of pyrimidoindole has been conducted to evaluate their biological activities. The following table summarizes key findings from recent studies:

Compound NameIC50 (µM)Target
This compound10Hepatitis B Virus
8-Fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one15Hepatitis B Virus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoindolone Derivatives

Compound Name Substituents (Positions) Biological Target Key Findings Reference
8-Fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Target) 5-(4-Fluorobenzyl), 3-(3-Methoxybenzyl) HBV Core Protein IC₅₀ = 2.4 nM; crystallographically validated monoclinic structure; strong H-bonding interactions .
8-Fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5-(2-Fluorobenzyl), 3-(2-Methoxybenzyl) Not reported Structural isomer of the target; reduced steric bulk at position 5 may alter binding efficiency .
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8-Bromo, 3-(3-Isopropoxypropyl) Not reported Bromine substitution may enhance lipophilicity but reduce metabolic stability compared to fluoro analogs .
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-(4-Chlorophenyl), 2-Phenacylsulfanyl Anticancer (in silico) Sulfur-containing substituent improves π-π stacking but may introduce toxicity risks .

Key Structural and Functional Insights

Substituent Position Effects :

  • The 4-fluorobenzyl group at position 5 in the target compound enhances HBV inhibition compared to its 2-fluorobenzyl analog (). The para-fluoro substitution likely optimizes hydrophobic interactions with the HBV core protein’s binding pocket .
  • 3-Methoxybenzyl at position 3 contributes to H-bonding via the methoxy oxygen, stabilizing ligand-protein interactions. In contrast, 2-methoxybenzyl () may lead to steric clashes, reducing activity .

Halogen Substitution :

  • Fluoro (target) vs. Bromo (): Fluorine’s electronegativity and small atomic radius favor target selectivity and metabolic stability. Bromine’s larger size increases lipophilicity but may hinder binding .

Sulfur-Containing Derivatives: The phenacylsulfanyl group in ’s compound introduces a sulfur atom, which could enhance π-π interactions with aromatic residues.

Q & A

Q. Key Challenges :

  • Low yields during cyclization due to steric hindrance from bulky substituents.
  • Purification difficulties arising from byproducts; addressed via column chromatography or preparative HPLC .

How does the substitution pattern (e.g., fluoro, methoxy groups) influence the compound’s biological activity?

Q. Basic Research Focus

  • Fluorine Atoms : Enhance lipophilicity and metabolic stability, improving membrane permeability. The 8-fluoro substituent may sterically block enzymatic degradation .
  • Methoxy Group : The 3-methoxybenzyl moiety contributes to π-π stacking interactions with aromatic residues in target proteins, as observed in molecular docking studies against HBV polymerase .

Advanced Insight :
Substituent positioning alters electron density on the pyrimidoindole core, affecting binding affinity. For example, 4-fluorobenzyl vs. 3-fluorobenzyl substitutions show divergent antiviral potencies due to spatial alignment with hydrophobic pockets .

What analytical techniques are essential for characterizing this compound’s purity and structure?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. Advanced Insight :

  • Single-Crystal X-ray Diffraction : Resolves spatial conformation (e.g., monoclinic P21/n space group, unit cell parameters: a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, β = 105.21°) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals forces) in the crystal lattice .

What computational methods are used to predict the compound’s mechanism of action against Hepatitis B Virus (HBV)?

Q. Advanced Research Focus

  • Molecular Docking : Simulates binding to HBV polymerase (PDB: 7F3), identifying key interactions (e.g., hydrogen bonds with Ser78 and hydrophobic contacts with Tyr60) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time; fluorobenzyl groups show reduced conformational flexibility, enhancing target residence time .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (e.g., Hammett σ values) with IC50 data from antiviral assays .

How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

Q. Advanced Research Focus

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or viral strains (e.g., HBV genotype C vs. D) impact activity profiles. Standardize protocols using WHO-recommended cell models .
  • Target Selectivity Screening : Use kinase profiling panels to identify off-target effects. For example, fluorobenzyl derivatives may inhibit both viral polymerases and human kinases like EGFR .
  • Metabolite Analysis : LC-MS/MS detects active metabolites in cell lysates, clarifying whether parent compounds or derivatives drive observed effects .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : Co-crystallization with succinic acid improves aqueous solubility by 20-fold .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability (tested in murine models) .
  • Prodrug Design : Esterification of the lactam carbonyl group increases intestinal absorption, with enzymatic cleavage restoring active form .

How do structural modifications impact the compound’s reactivity in follow-up chemistry?

Q. Advanced Research Focus

  • Electrophilic Aromatic Substitution : The electron-deficient pyrimidoindole core directs substitutions to the 2- and 6-positions, guided by DFT calculations .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 8-fluoro position requires palladium catalysts with bulky ligands (e.g., SPhos) to prevent debenzylation .
  • Oxidative Stability : Methoxy groups at the 3-position reduce susceptibility to metabolic oxidation compared to methylthio analogs .

What are the key differences in biological activity between this compound and its structural analogs?

Q. Basic Research Focus

  • Analog : 5-(3-Fluorobenzyl)-8-methyl derivative shows 10-fold lower HBV inhibition due to reduced steric complementarity .
  • Analog : Replacement of 3-methoxybenzyl with 4-chlorobenzyl decreases solubility but increases cytotoxicity in cancer cell lines .

Q. Basic Research Focus

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8); HPLC tracks degradation (t1/2 > 6 hours at pH 6.8) .
  • Plasma Stability : Incubation in human plasma (37°C, 24 hours) shows <5% degradation, indicating resistance to esterases .

Q. Advanced Insight :

  • Forced Degradation Studies : Exposure to UV light (ICH Q1B) induces photolysis at the indole moiety, requiring amber storage vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.